An In-depth Technical Guide to Quinazolin-7-amine: Chemical Structure, Properties, and Biological Relevance
An In-depth Technical Guide to Quinazolin-7-amine: Chemical Structure, Properties, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Quinazolin-7-amine, a heterocyclic amine of significant interest in medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis, and known biological activities, with a focus on its potential role as a kinase inhibitor. All quantitative data is presented in structured tables, and relevant experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Chemical Structure and Identification
Quinazolin-7-amine is a bicyclic aromatic compound composed of a pyrimidine ring fused to a benzene ring, with an amine group substituted at the 7-position.
| Identifier | Value |
| IUPAC Name | Quinazolin-7-amine |
| CAS Number | 101421-73-2[1] |
| Molecular Formula | C₈H₇N₃[1] |
| Molecular Weight | 145.16 g/mol [1] |
| Canonical SMILES | C1=CC2=CN=CN=C2C=C1N |
| InChI | InChI=1S/C8H7N3/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H,9H2 |
| InChIKey | JBFKTGKPNDZSPY-UHFFFAOYSA-N |
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of Quinazolin-7-amine.
| Property | Value | Source |
| Physical State | Solid | [2] |
| Melting Point | 190-191 °C | [3] |
| Boiling Point | Not available | |
| Solubility | Soluble in water | [4] |
| pKa | Data available in IUPAC Digitized pKa Dataset | [1] |
| logP (predicted) | 0.4 | [1] |
Synthesis of Quinazolin-7-amine
Generalized Experimental Protocol: Reduction of 7-Nitroquinazoline
A potential method for the synthesis of Quinazolin-7-amine is the reduction of 7-nitroquinazoline. Reagents such as sodium dithionite, tin(II) chloride, or catalytic hydrogenation (e.g., using Pd/C and H₂) are commonly employed for this type of transformation.
Reaction Scheme:
7-Nitroquinazoline + Reducing Agent → Quinazolin-7-amine
Illustrative Procedure using Sodium Dithionite:
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Dissolution: Dissolve 7-nitroquinazoline in a suitable solvent mixture, such as aqueous N,N-dimethylformamide (DMF).
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Reduction: Add sodium dithionite portion-wise to the solution at a controlled temperature (e.g., 90 °C). The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture and extract the product with an appropriate organic solvent.
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Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Spectroscopic Data
Detailed experimental spectra for Quinazolin-7-amine are not widely published. The following tables provide predicted and expected spectroscopic characteristics based on the analysis of the quinazoline scaffold and related amino-substituted aromatic compounds.
¹H and ¹³C NMR Spectroscopy
The expected chemical shifts for Quinazolin-7-amine are influenced by the electron-donating nature of the amine group and the aromatic ring system.
Table 3: Predicted ¹H NMR Data
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~9.2 | s | - |
| H4 | ~9.1 | s | - |
| H5 | ~7.8 | d | ~8.5 |
| H6 | ~7.1 | dd | ~8.5, ~2.0 |
| H8 | ~7.0 | d | ~2.0 |
| -NH₂ | ~5.0-6.0 | br s | - |
Table 4: Predicted ¹³C NMR Data
| Carbon | Chemical Shift (ppm) |
| C2 | ~158 |
| C4 | ~155 |
| C4a | ~128 |
| C5 | ~125 |
| C6 | ~118 |
| C7 | ~148 |
| C8 | ~110 |
| C8a | ~150 |
Experimental Protocol for NMR Spectroscopy:
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Sample Preparation: Dissolve approximately 5-10 mg of Quinazolin-7-amine in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
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¹H NMR Acquisition: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer. Use a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H NMR spectrum.
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Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.
Infrared (IR) Spectroscopy
The IR spectrum of Quinazolin-7-amine is expected to show characteristic peaks for the aromatic amine and the quinazoline ring system.
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3450-3250 | N-H stretch | Primary amine |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 1630-1575 | C=C and C=N stretch | Aromatic and pyrimidine rings |
| 1620-1560 | N-H bend | Primary amine |
| 1335-1250 | C-N stretch | Aromatic amine |
| 900-675 | C-H out-of-plane bend | Aromatic C-H |
Experimental Protocol for FT-IR Spectroscopy:
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Sample Preparation: Prepare a KBr pellet containing a small amount of Quinazolin-7-amine or record the spectrum using an ATR (Attenuated Total Reflectance) accessory.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
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Data Analysis: Identify and assign the major absorption bands to their corresponding functional groups and vibrational modes.
Mass Spectrometry
The mass spectrum of Quinazolin-7-amine will show the molecular ion peak and characteristic fragmentation patterns.
Table 6: Predicted Mass Spectrometry Data
| m/z | Ion |
| 145 | [M]⁺ (Molecular Ion) |
| 118 | [M - HCN]⁺ |
| 91 | [C₆H₅N]⁺ |
Experimental Protocol for Mass Spectrometry:
-
Ionization: Use Electron Ionization (EI) at 70 eV or a soft ionization technique like Electrospray Ionization (ESI).
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Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
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Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used for exact mass determination.
Biological Activity and Signaling Pathways
Quinazoline derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5] Several approved cancer drugs, such as gefitinib and erlotinib, are based on the quinazoline scaffold and function as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase.[6][7]
Recent studies have highlighted the potential of 2-amino-7-amide quinazoline derivatives as potent and orally bioavailable inhibitors of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2).[2][3] This suggests that Quinazolin-7-amine could serve as a valuable scaffold for the development of novel ERK inhibitors.
ERK/MAPK Signaling Pathway
The ERK/MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, leading to a cascade of phosphorylation events involving Ras, Raf, MEK, and finally ERK. Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression that promote cell growth and division.
Experimental Protocol: In Vitro ERK1/2 Kinase Assay
The inhibitory activity of Quinazolin-7-amine and its derivatives against ERK1/2 can be assessed using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
Workflow for a Luminescence-Based Kinase Assay:
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Reaction Setup: In a multi-well plate, combine the ERK1 or ERK2 enzyme, a specific substrate (e.g., myelin basic protein), ATP, and varying concentrations of the test compound (e.g., Quinazolin-7-amine).
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Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific time to allow the kinase reaction to proceed.
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ADP Detection: Add a reagent that converts the ADP produced to ATP.
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Luminescence Measurement: Add a luciferase/luciferin reagent that generates a luminescent signal proportional to the amount of ATP present.
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Data Analysis: Measure the luminescence using a plate reader. A decrease in the luminescent signal in the presence of the test compound indicates inhibition of the kinase. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Conclusion
Quinazolin-7-amine is a valuable heterocyclic compound with significant potential for drug discovery and development. Its structural similarity to known kinase inhibitors, particularly those targeting the ERK/MAPK pathway, makes it a compelling starting point for the design of novel therapeutics. While detailed experimental data for Quinazolin-7-amine itself is limited in the public domain, this guide provides a solid foundation of its chemical properties, a plausible synthetic route, and its likely biological relevance based on the extensive research on the quinazoline scaffold. Further experimental investigation is warranted to fully elucidate the specific characteristics and therapeutic potential of this promising molecule.
References
- 1. Development of certain aminoquinazoline scaffolds as potential multitarget anticancer agents with apoptotic and anti-proliferative effects: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of novel 7-aminoquinazoline derivatives: antitumor and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
